molecular formula C4H6O B3333742 Cyclobutanone-2,2,4,4-d4 CAS No. 13221-54-0

Cyclobutanone-2,2,4,4-d4

Cat. No.: B3333742
CAS No.: 13221-54-0
M. Wt: 74.11 g/mol
InChI Key: SHQSVMDWKBRBGB-RRVWJQJTSA-N
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Description

Cyclobutanone-2,2,4,4-d4 is a deuterated derivative of cyclobutanone, where the hydrogen atoms at positions 2 and 4 are replaced with deuterium. This compound has the molecular formula C4D4H2O and a molecular weight of 74.11 g/mol . It is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanone-2,2,4,4-d4 can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of ketenes with alkenes, followed by deuterium exchange reactions to introduce deuterium atoms at specific positions . Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone with mercuric chloride and cadmium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as distillation and crystallization to achieve high isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone-2,2,4,4-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to cyclobutanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are often employed.

Major Products

    Oxidation: this compound can be converted to cyclobutanecarboxylic acid.

    Reduction: The reduction process yields cyclobutanol-2,2,4,4-d4.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanone-2,2,4,4-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Cyclobutanone-2,2,4,4-d4 involves its participation in chemical reactions where the deuterium atoms play a crucial role. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the behavior of isotopically labeled compounds in various environments .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The non-deuterated analog of Cyclobutanone-2,2,4,4-d4.

    Cyclopentanone-2,2,5,5-d4: Another deuterated ketone with similar applications.

    Cyclohexanone-2,2,6,6-d4: A larger ring analog with deuterium labeling.

Uniqueness

This compound is unique due to its specific deuterium labeling at positions 2 and 4, which makes it particularly valuable in studies requiring precise isotopic labeling. Its smaller ring size compared to cyclopentanone and cyclohexanone also provides distinct chemical properties and reactivity .

Properties

IUPAC Name

2,2,4,4-tetradeuteriocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2/i2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQSVMDWKBRBGB-RRVWJQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(C1=O)([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745995
Record name (2,2,4,4-~2~H_4_)Cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13221-54-0
Record name (2,2,4,4-~2~H_4_)Cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13221-54-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanone-2,2,4,4-d4
Reactant of Route 2
Cyclobutanone-2,2,4,4-d4
Reactant of Route 3
Cyclobutanone-2,2,4,4-d4
Reactant of Route 4
Cyclobutanone-2,2,4,4-d4
Reactant of Route 5
Cyclobutanone-2,2,4,4-d4
Reactant of Route 6
Cyclobutanone-2,2,4,4-d4

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